molecular formula C14H18N4O B13787289 1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2-dimethyl-3-propyl- CAS No. 87575-63-1

1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2-dimethyl-3-propyl-

Cat. No.: B13787289
CAS No.: 87575-63-1
M. Wt: 258.32 g/mol
InChI Key: NNFJRPYYYYEVJH-UHFFFAOYSA-N
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Description

1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2-dimethyl-3-propyl- is a complex organic compound that belongs to the class of triazino-benzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2-dimethyl-3-propyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate benzimidazole derivatives and triazine precursors.

    Condensation Reactions: Using reagents like aldehydes, ketones, or amines under controlled conditions.

    Catalysis: Employing catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Using large reactors to carry out the synthesis in multiple stages.

    Continuous Flow Chemistry: Implementing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2-dimethyl-3-propyl- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reacting with nucleophiles or electrophiles to replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acids, bases, metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2-dimethyl-3-propyl- involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Disrupting key biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one: A closely related compound with similar chemical properties.

    2,3-Dihydro-2,2-dimethyl-3-propyl-benzimidazole: Another related compound with variations in the benzimidazole structure.

Uniqueness

1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2-dimethyl-3-propyl- is unique due to its specific combination of triazino and benzimidazole moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

87575-63-1

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

2,2-dimethyl-3-propyl-1H-[1,3,5]triazino[1,2-a]benzimidazol-4-one

InChI

InChI=1S/C14H18N4O/c1-4-9-17-13(19)18-11-8-6-5-7-10(11)15-12(18)16-14(17,2)3/h5-8H,4,9H2,1-3H3,(H,15,16)

InChI Key

NNFJRPYYYYEVJH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)N2C3=CC=CC=C3N=C2NC1(C)C

Origin of Product

United States

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